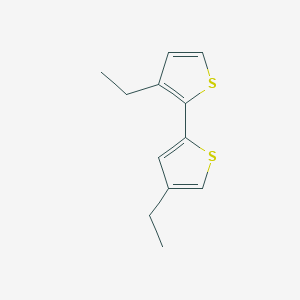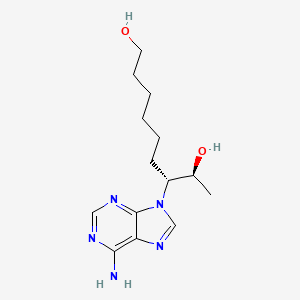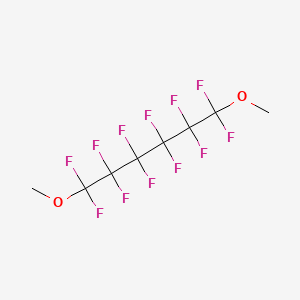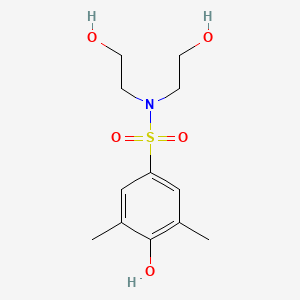
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(sulfanyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(sulfanyl)ethane-1,2-diamine is an organic compound characterized by the presence of two methyl groups and two sulfanyl groups attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-bis(sulfanyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with methylating agents and thiolating agents under controlled conditions. One common method involves the use of dimethyl sulfate as the methylating agent and hydrogen sulfide as the thiolating agent. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(sulfanyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated or arylated derivatives.
Applications De Recherche Scientifique
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(sulfanyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-bis(sulfanyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions. This chelation process can inhibit the activity of metal-dependent enzymes or facilitate the transport of metal ions in biological systems. The compound’s sulfanyl groups can also interact with thiol-containing proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: Similar structure but lacks sulfanyl groups.
N,N,N’,N’-Tetramethylethylenediamine: Contains additional methyl groups but no sulfanyl groups.
N,N’-Dimethylcyclohexane-1,2-diamine: Contains a cyclohexane ring instead of an ethane backbone.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(sulfanyl)ethane-1,2-diamine is unique due to the presence of both methyl and sulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
135886-78-1 |
|---|---|
Formule moléculaire |
C4H12N2S2 |
Poids moléculaire |
152.3 g/mol |
Nom IUPAC |
N-methyl-N-[2-[methyl(sulfanyl)amino]ethyl]thiohydroxylamine |
InChI |
InChI=1S/C4H12N2S2/c1-5(7)3-4-6(2)8/h7-8H,3-4H2,1-2H3 |
Clé InChI |
QVWZQLVTPYEOTR-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN(C)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14274625.png)

![2-[(2S,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol](/img/structure/B14274647.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14274654.png)
![8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide](/img/structure/B14274662.png)
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)



![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)


